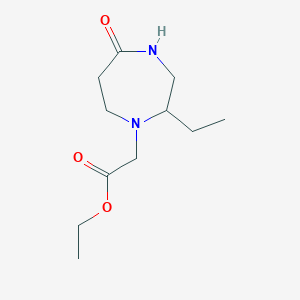
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is characterized by its unique structure, which includes a diazepane ring, making it an interesting subject for various scientific studies and industrial applications.
准备方法
The synthesis of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate typically involves the reaction of ethyl acetate with a diazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
化学反应分析
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common reagents and conditions for these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
相似化合物的比较
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate can be compared with other diazepane derivatives and similar compounds. Some similar compounds include:
- Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)propionate
- Mthis compound
- Butyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific ethyl and acetate groups, which influence its reactivity and applications .
生物活性
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a compound with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol. The compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of an ethyl group at the second position and a keto group at the fifth position contributes to its unique properties and potential biological activities.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities relevant to pharmacological applications:
- Antimicrobial Activity : Initial investigations suggest that this compound may possess antimicrobial properties, potentially affecting bacterial and fungal growth.
- Anticonvulsant Potential : Similar diazepane derivatives have shown anticonvulsant effects, indicating that this compound could have similar applications .
- Enzyme Interaction : There are indications that the compound may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often demonstrate the following modes of action:
- Inhibition of Enzymatic Activity : Many diazepane derivatives are known to inhibit enzymes such as acetylcholinesterase, which could lead to increased levels of neurotransmitters in the brain.
Case Study: Anticonvulsant Activity
In a comparative study of various diazepane derivatives, it was found that compounds closely related to this compound exhibited significant anticonvulsant properties in animal models. These findings suggest that further exploration into this compound could reveal similar therapeutic benefits .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Combining ethyl acetate with appropriate amines under controlled conditions.
- Oxidative Pathways : Utilizing oxidizing agents to introduce functional groups necessary for biological activity.
These methods allow for tailored synthesis depending on desired purity and yield.
属性
IUPAC Name |
ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-9-7-12-10(14)5-6-13(9)8-11(15)16-4-2/h9H,3-8H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMOSBPWAITMGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(=O)CCN1CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














